6-methoxy-N,N-dimethylpyrazin-2-amine

Description

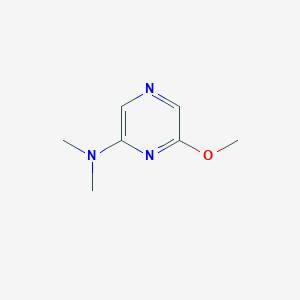

6-Methoxy-N,N-dimethylpyrazin-2-amine is a pyrazine derivative characterized by a methoxy group at the 6-position and dimethylamino substituents at the 2-position. Its structure enables interactions with biological targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis .

Properties

CAS No. |

136309-09-6 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

6-methoxy-N,N-dimethylpyrazin-2-amine |

InChI |

InChI=1S/C7H11N3O/c1-10(2)6-4-8-5-7(9-6)11-3/h4-5H,1-3H3 |

InChI Key |

OTQOGLJCZZIADY-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CN=CC(=N1)OC |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

Pyrimidine derivatives with similar substitution patterns have been extensively studied for their antiangiogenic properties. Key comparisons include:

Table 1: Binding Affinity and Stability of Pyrimidine Derivatives

| Compound Name | Substituent Group | Binding Energy (kcal/mol) | RMSD |

|---|---|---|---|

| 4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine | Selenadiazole phenoxy | -8.116 | 0.9263 |

| 4-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine | Thiadiazole phenoxy | -7.739 | 2.668 |

| 4-Methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine | Phenylthio | -7.211 | 1.745 |

| 4-(Benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine | Benzothiazole thio | -7.841 | 1.377 |

Key Findings :

- The selenadiazole-substituted compound exhibits the strongest binding affinity (-8.116 kcal/mol) and the lowest RMSD (0.9263), indicating superior stability and target interaction compared to thiadiazole or thio-substituted analogs .

- Thiadiazole and benzothiazole thio groups show moderate binding energies (-7.739 and -7.841 kcal/mol), while phenylthio substitution results in the weakest affinity (-7.211 kcal/mol).

Benzothiazole Derivatives

6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine (2l) is a benzothiazole analog with a methoxy group and dimethylamino substituents. While structurally distinct from pyrazine/pyrimidine derivatives, it shares functional similarities:

Halogenated Pyrazine/Pyridine Analogs

- 5-Bromo-N,N-dimethylpyrazin-2-amine: A brominated pyrazine derivative synthesized via methylation.

- 4-(Bromomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine : A pyridine analog with a bromomethyl group. This substitution may introduce steric hindrance, affecting binding kinetics compared to methoxy-substituted derivatives .

Mechanistic Insights and Substituent Effects

Electronic and Steric Influences

- Selenadiazole vs. Thiadiazole : The larger atomic radius and polarizability of selenium in selenadiazole enhance van der Waals interactions and π-stacking with hydrophobic residues in VEGFR-2, explaining its superior binding energy over thiadiazole .

- Thio vs. Phenoxy Groups: Thio substituents (e.g., benzothiazole thio) offer flexibility in binding modes but lack the directional interactions provided by phenoxy-linked groups.

Pharmacokinetic Considerations

- The methoxy and dimethylamino groups in 6-methoxy-N,N-dimethylpyrazin-2-amine improve water solubility compared to halogenated analogs, favoring bioavailability .

- Halogenated derivatives (e.g., bromo, chloro) exhibit higher lipophilicity, which may enhance tissue penetration but increase metabolic instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.